molecular formula C22H18N4O4 B11961241 N,N'-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine)

N,N'-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine)

Cat. No.: B11961241
M. Wt: 402.4 g/mol
InChI Key: AFVBQIQARKSMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine) is a complex organic compound with the molecular formula C22H18N4O4 and a molecular weight of 402.413 g/mol This compound is known for its unique structure, which includes a phenylenedimethylidyne core linked to two 5-nitro-O-toluidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine) typically involves the reaction of terephthalaldehyde with 5-nitro-O-toluidine under specific conditions. One common method includes dissolving the reactants in anhydrous methanol and allowing the reaction to proceed at room temperature for several days. The resulting product is then purified through recrystallization .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine) can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N,N’-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine) has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine) involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can then interact with various biological molecules. These interactions can lead to changes in cellular processes and pathways, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(1,4-Phenylenedimethylidyne)bis(5-nitro-O-toluidine) is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. The nitro groups can participate in various redox reactions, making the compound versatile for different applications.

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)-1-[4-[(2-methyl-5-nitrophenyl)iminomethyl]phenyl]methanimine

InChI

InChI=1S/C22H18N4O4/c1-15-3-9-19(25(27)28)11-21(15)23-13-17-5-7-18(8-6-17)14-24-22-12-20(26(29)30)10-4-16(22)2/h3-14H,1-2H3

InChI Key

AFVBQIQARKSMIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)C=NC3=C(C=CC(=C3)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.